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Compound of Interest

Compound Name: FPI-1465

Cat. No.: B8531612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of FPI-1434, a next-generation targeted alpha

therapy, with its previous-generation counterparts. The information is intended for researchers,

scientists, and drug development professionals interested in the evolution of antibody-drug

conjugates (ADCs) for cancer therapy.

Introduction to FPI-1434 and its Predecessors
FPI-1434 is a clinical-stage radioimmunoconjugate developed by Fusion Pharmaceuticals,

designed to deliver a potent alpha-emitting radionuclide, Actinium-225 (²²⁵Ac), directly to cancer

cells.[1][2] This targeted approach aims to maximize tumor cell killing while minimizing damage

to surrounding healthy tissues. The development of FPI-1434 builds upon previous research

into antibody-based cancer therapies, offering a significant evolution in potency and precision.

This guide compares FPI-1434 to two key predecessor compound types:

Unconjugated Monoclonal Antibody (AVE1642): This is the antibody component of FPI-1434,

which targets the Insulin-like Growth Factor 1 Receptor (IGF-1R).[2] By itself, it exhibits anti-

tumor activity through receptor blockade.

Hypothetical Beta-Emitting ADC: This represents a previous generation of

radioimmunoconjugates that would utilize the same targeting antibody (AVE1642) but with a

beta-emitting payload, such as Lutetium-177 (¹⁷⁷Lu). While a direct preclinical comparison
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with a ¹⁷⁷Lu-AVE1642 conjugate is not publicly available, the comparison is based on the

general characteristics and preclinical data of other beta-emitting ADCs.[3][4]

Mechanism of Action
The fundamental difference between FPI-1434 and its predecessors lies in the cytotoxic

payload and its mechanism of action.

FPI-1434 (Targeted Alpha Therapy): FPI-1434 consists of the humanized monoclonal antibody

AVE1642, which binds to the IGF-1R on tumor cells.[2] Following internalization, the Actinium-

225 payload undergoes a decay cascade, releasing four high-energy alpha particles. These

alpha particles have a short path length (50-100 µm) and high linear energy transfer (LET),

causing dense, localized ionization that leads to complex and difficult-to-repair double-strand

DNA breaks in cancer cells, resulting in potent and targeted cell death.[1]

AVE1642 (Unconjugated Antibody): The AVE1642 antibody alone targets IGF-1R, a receptor

tyrosine kinase that, when activated, promotes cell proliferation, survival, and metastasis.[5] By

binding to IGF-1R, AVE1642 blocks the binding of its natural ligands (IGF-1 and IGF-2), thereby

inhibiting downstream signaling pathways and inducing tumor growth delay.[5]

Beta-Emitting ADC (Targeted Beta Therapy): A hypothetical AVE1642-¹⁷⁷Lu conjugate would

also target IGF-1R. However, the ¹⁷⁷Lu payload emits beta particles (electrons), which have a

longer path length (up to a few millimeters) and lower LET compared to alpha particles. This

results in more diffuse energy deposition and primarily causes single-strand DNA breaks, which

are more readily repaired by cancer cells.

Data Presentation
The following tables summarize the available quantitative data for FPI-1434 and its

predecessor compounds.

Preclinical Efficacy: In Vivo Tumor Growth Inhibition
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Compound
Xenograft
Model

Dosing

Tumor
Growth
Inhibition
(TGI)

Complete
Regression
s (CR)

Source

FPI-1434

Human

Cancer

Models

Not specified
Induces

Regression
Not specified [6]

AVE1642

(murine

version

EM164)

IGR-N91

Neuroblasto

ma

40 mg/kg,

twice weekly

for 4 weeks

Significant

tumor growth

delay (13.4

days)

0/unknown [5]

AVE1642

(murine

version

EM164) +

Temozolomid

e

SK-N-AS

Neuroblasto

ma

40 mg/kg

(EM164) +

100

mg/kg/day x

5

(Temozolomi

de)

Significant

tumor growth

delay (29.1

days)

2/unknown [5]

¹⁷⁷Lu-

rhPSMA-10.1

(Example

Beta-Emitter

ADC)

22Rv1

Prostate

Cancer

Not specified

Significant

tumor growth

suppression

Not specified [3][4]

Note: Direct head-to-head preclinical studies comparing FPI-1434, AVE1642, and a beta-

emitter conjugate in the same tumor model are not publicly available. The data presented is

from separate studies and serves as an illustrative comparison.

Clinical Performance: Phase 1 Trial Data
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Feature FPI-1434 ([²²⁵Ac]-AVE1642) AVE1642 (Unconjugated)

Study Phase Phase 1/2 (NCT03746431) Phase 1

Patient Population
Advanced solid tumors

expressing IGF-1R
Advanced solid tumors

Maximum Tolerated Dose

(MTD)

Not yet reached in ongoing

dose escalation
12 mg/kg

Safety Profile

Manageable, with no drug-

related serious adverse events

reported in the single-dose

portion. Most common related

adverse events were

thrombocytopenia,

neutropenia, and fatigue.

Generally well-tolerated.

Common adverse events

included diarrhea, asthenia,

and nausea. Grade 3-4

hyperglycemia was observed,

particularly with steroid

premedication.

Preliminary Efficacy

Evidence of anti-tumor activity

and stable disease observed in

heavily pre-treated patients.

Durable disease control (partial

response or stabilization)

observed in 44% of patients

when combined with

chemotherapy.

Source [7][8] [5][9]

Experimental Protocols
Detailed experimental protocols for the development and evaluation of FPI-1434 are

proprietary. However, based on publicly available information and standard practices for ADC

development, the following are generalized protocols for key experiments.

In Vivo Xenograft Efficacy Study
Cell Line and Animal Model: Human cancer cell lines with high IGF-1R expression (e.g., OV-

90 ovarian cancer) are selected. Immunocompromised mice (e.g., NOD-SCID) are

subcutaneously inoculated with the cancer cells.[10]

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size

(e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
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Dosing:

FPI-1434 Group: Administered intravenously at various dose levels (e.g., 1, 3, 6, 9 mg/kg)

on a specified schedule (e.g., once per week for five weeks).[10]

AVE1642 Group: Administered intravenously at a corresponding molar equivalent dose to

the antibody content in the FPI-1434 group.

Vehicle Control Group: Administered with the formulation buffer.

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[10]

Animal health is monitored for any signs of toxicity.

Endpoint: The study is terminated when tumors in the control group reach a specified

maximum volume or after a predetermined duration. Tumors are excised for histological

analysis (e.g., Ki-67 staining for proliferation).[10]

Biodistribution Study
Radiolabeling: The antibody or ADC is radiolabeled with a gamma-emitting isotope (e.g.,

Indium-111 for imaging or a tracer amount of the therapeutic isotope if suitable for imaging).

Animal Model: Tumor-bearing mice (as described above) are used.

Administration: The radiolabeled compound is administered intravenously.

Imaging and Tissue Collection: At various time points post-injection (e.g., 4, 24, 48, 72

hours), mice are imaged using SPECT/CT. Following the final imaging, mice are euthanized,

and major organs and the tumor are collected, weighed, and the radioactivity is measured

using a gamma counter.[11][12]

Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated for

each organ and the tumor to determine the distribution and clearance of the compound.[11]
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Caption: Simplified IGF-1R signaling cascade.
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Experimental Workflow
Preclinical Efficacy and Biodistribution Workflow
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Caption: Generalized preclinical evaluation workflow.

Conclusion
FPI-1434 represents a significant advancement over its unconjugated antibody predecessor,

AVE1642, and conventional beta-emitting ADCs. By leveraging the potent, short-range

cytotoxic effects of alpha particles, FPI-1434 has demonstrated promising anti-tumor activity in

preclinical models and early clinical trials. The targeted delivery of Actinium-225 to IGF-1R

expressing tumors offers the potential for improved efficacy and a favorable safety profile

compared to less potent or less targeted therapeutic approaches. Further clinical development

will be crucial in defining the role of FPI-1434 in the treatment of various solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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